2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide
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Overview
Description
The compound “2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide” is a pyridopyrimidine derivative . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various chemical reactions. For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .Molecular Structure Analysis
The molecular structure of pyridopyrimidine derivatives is characterized by the presence of a pyridine ring fused with a pyrimidine ring . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
Pyridopyrimidine derivatives undergo various chemical reactions during their synthesis. For example, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidine derivatives can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The NMR spectrum can provide information about the hydrogen and carbon atoms in the compound .Scientific Research Applications
Molecular Structure and Conformation
- Research on similar compounds such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide has revealed insights into the molecular structure and conformation of such compounds. They exhibit a folded conformation, with the pyrimidine ring inclined at various angles to the benzene ring, which could influence their biological activity and interaction with biological targets (Subasri et al., 2017).
Intermediate in Pharmaceutical Production
- Compounds like 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, related to the chemical structure of the title compound, are advantageous intermediate products for the production of pharmaceutically effective compounds (Fort, 2002).
Cancer Research and Antitumor Agents
- N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid, a related compound, has shown significant anticancer activity in vitro and in vivo, indicating the potential of these types of compounds in cancer therapy (Su et al., 1986).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
- Compounds like N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid have been designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, suggesting the use of related compounds in the development of new antitumor agents (Gangjee et al., 2000).
Development of Ligands for Histamine H4 Receptor
- A series of 2-aminopyrimidines, structurally related to the title compound, were synthesized as ligands for the histamine H4 receptor. These compounds demonstrated potential anti-inflammatory and antinociceptive activities, highlighting the therapeutic applications of similar compounds (Altenbach et al., 2008).
Inhibition of Dihydrofolate Reductase and Antitumor Properties
- Classical antifolates like N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its analogues, structurally similar to the title compound, have shown potent inhibition of dihydrofolate reductase and demonstrated antitumor properties (Gangjee et al., 2007).
Future Directions
The future directions for the research on “2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide” and other pyridopyrimidine derivatives could involve the design and synthesis of new compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]pyrimidine to improve inhibitory effects in breast cancer cells . Additionally, further studies could be conducted to explore the therapeutic potential of these compounds in other diseases .
Mechanism of Action
Target of Action
The primary targets of 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .
Mode of Action
This compound interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition disrupts the signal transduction cascades, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the tyrosine kinase pathway, which is involved in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation . By inhibiting tyrosine kinases, the compound disrupts these processes, leading to downstream effects such as reduced cell proliferation .
Result of Action
The inhibition of tyrosine kinases by this compound results in molecular and cellular effects such as reduced cell proliferation . This makes the compound potentially useful in the treatment of diseases characterized by overactive tyrosine kinase activity, such as certain types of cancer .
Biochemical Analysis
Biochemical Properties
2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide has been found to inhibit certain enzymes, contributing to its potential therapeutic effects . For instance, it has been identified as an inhibitor of the enzyme MPO (myeloperoxidase), which is involved in the body’s immune response . The compound’s interaction with this enzyme could be particularly useful in the treatment or prophylaxis of cardiovascular disorders .
Cellular Effects
In cellular contexts, this compound has shown promising effects against certain cell lines . For example, it has demonstrated inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM, indicating its potential to influence cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Its structural similarity to pteridines may explain its competitive inhibition of dihydrofolate reductase , an enzyme involved in the synthesis of nucleotides and thus DNA replication and cell growth .
Temporal Effects in Laboratory Settings
Its inhibitory effects have been observed in various studies, suggesting potential long-term impacts on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, the compound’s inhibitory effects on certain cell lines suggest that its impact may vary with dosage .
Metabolic Pathways
Its inhibitory effect on dihydrofolate reductase suggests it may interact with metabolic pathways involving this enzyme .
Transport and Distribution
Its lipophilic nature suggests it may readily cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is another area of active investigation. Given its potential interactions with various enzymes and proteins, it may be localized to specific compartments or organelles within the cell .
properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c17-13(21)10-19-14-12(7-4-8-18-14)15(22)20(16(19)23)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYISUYKAWWKGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679557 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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